3,4,5-trimethoxy-N-(1-phenylpropyl)benzamide
Overview
Description
3,4,5-trimethoxy-N-(1-phenylpropyl)benzamide is an organic compound with the molecular formula C19H23NO4 and a molecular weight of 329.39 g/mol . This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a phenylpropyl group attached to the nitrogen atom of the benzamide moiety . It is a trisubstituted aromatic amide, which makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-(1-phenylpropyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with 1-phenylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide product.
For industrial production, the synthesis may involve more scalable methods, such as the use of automated continuous flow reactors to ensure consistent product quality and yield . These methods often employ similar reaction conditions but are optimized for large-scale production.
Chemical Reactions Analysis
3,4,5-trimethoxy-N-(1-phenylpropyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4,5-trimethoxy-N-(1-phenylpropyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes like microtubule formation, protein folding, and redox balance, leading to the compound’s biological effects. Additionally, the compound may interact with receptors and signaling pathways involved in inflammation, apoptosis, and cell proliferation .
Comparison with Similar Compounds
3,4,5-trimethoxy-N-(1-phenylpropyl)benzamide can be compared with other similar compounds, such as:
3,4,5-trimethoxybenzamide: Lacks the phenylpropyl group, resulting in different biological activity and chemical properties.
3,4,5-trimethoxy-N-(3-phenylpropyl)benzamide: Similar structure but with a different substitution pattern on the phenylpropyl group, leading to variations in activity and reactivity.
3,4,5-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide: Contains a piperazine ring, which significantly alters its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(1-phenylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-5-15(13-9-7-6-8-10-13)20-19(21)14-11-16(22-2)18(24-4)17(12-14)23-3/h6-12,15H,5H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHDWZIQLJLKFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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